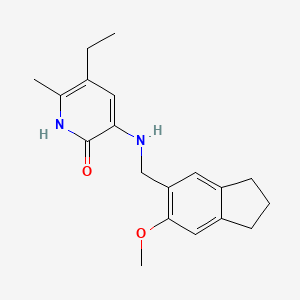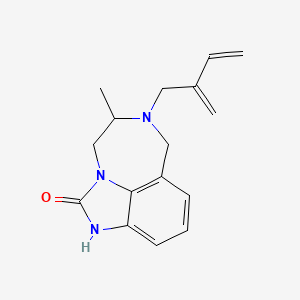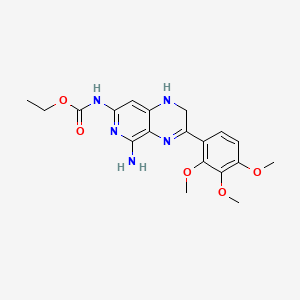
Ethyl (5-amino-1,2-dihydro-3-(2,3,4-trimethoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (5-amino-1,2-dihydro-3-(2,3,4-trimethoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)carbamate is a complex organic compound that belongs to the class of pyridopyrazines This compound is characterized by the presence of an ethyl carbamate group, an amino group, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-amino-1,2-dihydro-3-(2,3,4-trimethoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridopyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between 2,3,4-trimethoxybenzaldehyde and a suitable hydrazine derivative can form the pyrazine ring.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with the intermediate compound.
Carbamate Formation: The final step involves the reaction of the intermediate with ethyl chloroformate to form the ethyl carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-amino-1,2-dihydro-3-(2,3,4-trimethoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Ethyl (5-amino-1,2-dihydro-3-(2,3,4-trimethoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (5-amino-1,2-dihydro-3-(2,3,4-trimethoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (5-amino-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazin-7-yl)carbamate
- Ethyl (5-amino-1,2-dihydro-3-(2,3-dimethoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)carbamate
Uniqueness
Ethyl (5-amino-1,2-dihydro-3-(2,3,4-trimethoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)carbamate is unique due to the presence of the trimethoxyphenyl group, which can impart distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain targets or alter its reactivity compared to similar compounds.
Properties
CAS No. |
87607-23-6 |
|---|---|
Molecular Formula |
C19H23N5O5 |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
ethyl N-[5-amino-3-(2,3,4-trimethoxyphenyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate |
InChI |
InChI=1S/C19H23N5O5/c1-5-29-19(25)24-14-8-11-15(18(20)23-14)22-12(9-21-11)10-6-7-13(26-2)17(28-4)16(10)27-3/h6-8,21H,5,9H2,1-4H3,(H3,20,23,24,25) |
InChI Key |
FIQRBLDBAPAWTR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC(=C2C(=C1)NCC(=N2)C3=C(C(=C(C=C3)OC)OC)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


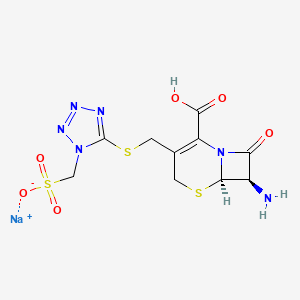

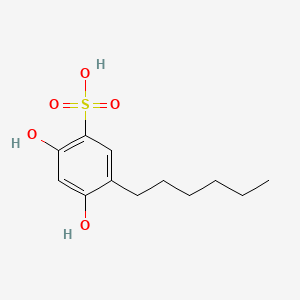
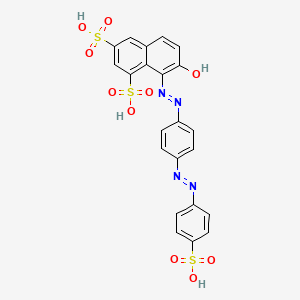
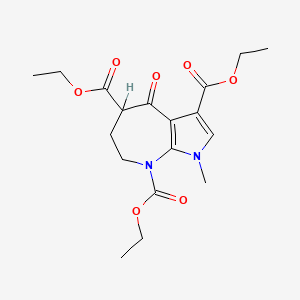
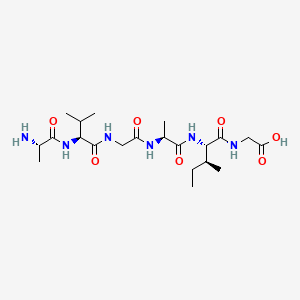
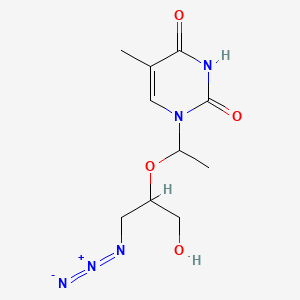
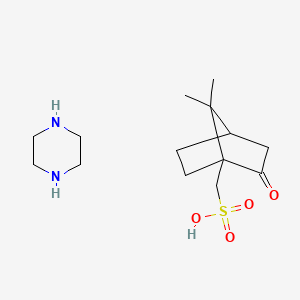
![2-[(Ethenyloxy)carbonyl]benzoic acid](/img/structure/B12792098.png)


